molecular formula C4H3Br3F4 B3040813 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane CAS No. 243128-48-5

1,3,4-Tribromo-1,1,2,2-tetrafluorobutane

Cat. No.: B3040813
CAS No.: 243128-48-5
M. Wt: 366.77 g/mol
InChI Key: CUYGTVOLVMBWLF-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Contemporary Chemical Synthesis

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical and life sciences. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the carbon-fluorine bond—impart distinct characteristics to organic molecules. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and alter the acidity or basicity of nearby functional groups, all of which are critical parameters in drug design. libretexts.org Consequently, a significant percentage of pharmaceuticals and agrochemicals currently on the market contain at least one fluorine atom. youtube.comnih.gov Furthermore, fluorinated polymers, such as polytetrafluoroethylene (Teflon), are valued for their chemical inertness and low friction properties. nih.gov

Role of Organobromine Compounds as Synthetic Intermediates

Organobromine compounds are highly versatile synthetic intermediates in organic chemistry. The carbon-bromine bond, while stable, is more reactive than the carbon-chlorine bond, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups. Organobromides are also key precursors for the formation of organometallic reagents, such as Grignard reagents and organolithium compounds, which are fundamental tools for carbon-carbon bond formation. docbrown.info The reactivity of organobromine compounds is intermediate between that of organochlorines and organoiodines, often providing a desirable balance of stability and reactivity for many synthetic applications. docbrown.info Beyond their role as intermediates, organobromine compounds have been widely used as flame retardants. docbrown.info

Contextualization of Halogenated Butane (B89635) Derivatives in Chemical Research

Butane and its isomers, as simple four-carbon alkanes, provide a fundamental backbone for studying the effects of halogenation. The reaction of butane with halogens, typically under UV light or heat, proceeds via a free-radical mechanism to form halogenated butanes. nih.gov The position of the halogen atom(s) on the butane chain influences the molecule's properties and reactivity. Halogenated butane derivatives serve as building blocks in organic synthesis and are used in a variety of industrial applications. The presence of multiple halogen atoms, as is the case with 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane, suggests a molecule with a complex interplay of electronic and steric effects, likely possessing unique reactivity at its various carbon centers. However, without specific research, its precise role and utility in chemical research remain speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4-tribromo-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Br3F4/c5-1-2(6)3(8,9)4(7,10)11/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYGTVOLVMBWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Br)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Br3F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276413
Record name 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane
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Molecular Weight

366.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243128-48-5
Record name 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane
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URL https://comptox.epa.gov/dashboard/DTXSID701276413
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Synthetic Methodologies for 1,3,4 Tribromo 1,1,2,2 Tetrafluorobutane

Precursor Compounds and Starting Materials in the Synthesis of 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane

The logical and most direct precursor for the synthesis of this compound is an unsaturated compound that already contains the C4 tetrafluoro butane (B89635) backbone and a bromine atom at a key position.

The primary starting material for the synthesis of this compound is 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. biosynth.comnih.gov This compound is a reactive alkene that serves as a versatile intermediate in the synthesis of various fluorinated molecules. biosynth.com Its structure, containing a double bond and an allylic position, presents multiple sites for functionalization, making it an ideal precursor for the introduction of additional bromine atoms.

4-Bromo-3,3,4,4-tetrafluorobut-1-ene is a known compound, and its chemical properties make it suitable for further transformations. biosynth.comnih.govuni.luchemspider.com The presence of the vinyl group allows for addition reactions, while the hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are susceptible to radical substitution.

Reaction Conditions and Reagents for this compound Formation

The conversion of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene to this compound necessitates the addition of two bromine atoms across the double bond and the substitution of one allylic hydrogen with a bromine atom. This can be conceptualized as a two-step process or a one-pot reaction, depending on the chosen reagents and conditions.

A plausible synthetic route involves two key transformations: the addition of bromine to the alkene and the allylic bromination.

Addition of Bromine to the Double Bond: The first step would be the addition of molecular bromine (Br₂) across the carbon-carbon double bond of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene. This reaction is a classic example of electrophilic addition to alkenes and is expected to proceed readily to form a dibrominated intermediate. The product of this step would be 1,2,4-Tribromo-3,3,4,4-tetrafluorobutane.

Allylic Bromination: The second step would involve the selective bromination at the allylic position (C-3). A common and effective reagent for this transformation is N-bromosuccinimide (NBS). libretexts.orglibretexts.orgchadsprep.commasterorganicchemistry.comchemistrysteps.com NBS is known to be a source of bromine radicals under appropriate initiation (e.g., with light or a radical initiator like AIBN), which can selectively abstract an allylic hydrogen, leading to the formation of an allylic radical. This radical then reacts with a bromine source to yield the allylic bromide. masterorganicchemistry.com

It is conceivable that these two steps could be combined or performed sequentially to achieve the desired 1,3,4-tribromo product. The specific reaction parameters, such as solvent, temperature, and initiator, would need to be carefully controlled to favor the desired product and minimize side reactions. For instance, the use of a non-polar solvent like carbon tetrachloride (CCl₄) is common for NBS brominations. libretexts.org

A study on the halogenation of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under UV irradiation led to the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, demonstrating the feasibility of bromine addition to fluorinated butenes. beilstein-journals.org

Interactive Data Table: Proposed Reagents for Synthesis

Reaction Step Reagent Role Typical Conditions
Addition to AlkeneBromine (Br₂)ElectrophileInert solvent, room temperature
Allylic BrominationN-Bromosuccinimide (NBS)Brominating agentCCl₄, radical initiator (e.g., AIBN), heat or light

Optimization of Synthetic Pathways for this compound

While a specific optimized synthesis for this compound is not extensively documented in the literature, principles of organic synthesis can guide the optimization of the proposed pathway. Key factors to consider would include:

Control of Reaction Conditions: Temperature, reaction time, and the concentration of reagents would need to be carefully controlled to maximize the yield of the desired tribrominated product and minimize the formation of byproducts, such as other isomeric tribromides or over-brominated compounds.

Purification: The final product would likely require purification to separate it from any unreacted starting materials, intermediates, and isomeric byproducts. Techniques such as fractional distillation or chromatography would be employed. The purification of brominated isomers can be challenging, as demonstrated in the synthesis of 9,12-dibromo-ortho-carborane where fractional crystallization was necessary. mdpi.com

Comparative Analysis of Synthetic Routes to Brominated Tetrafluorobutane Isomers

The synthesis of different brominated tetrafluorobutane isomers would depend on the starting material and the regioselectivity of the bromination reactions. For example, starting with a different isomer of bromo-tetrafluorobutene would lead to a different set of tribrominated products.

The regioselectivity of allylic bromination with NBS can be influenced by the stability of the resulting allylic radical. chadsprep.comchemistrysteps.com In the case of 4-Bromo-3,3,4,4-tetrafluorobut-1-ene, the abstraction of a hydrogen atom from the C-3 position would lead to a resonance-stabilized allylic radical. The subsequent reaction with a bromine source could potentially lead to a mixture of isomeric products if the radical has more than one reactive site.

Furthermore, the synthesis of other dibromo- and tribromo-tetrafluorobutane isomers could be envisioned through different synthetic strategies, such as the radical addition of HBr to a dibromo-tetrafluorobutene precursor. The characterization and differentiation of these isomers would rely on analytical techniques such as NMR spectroscopy and mass spectrometry. nih.govnih.govresearchgate.net

Interactive Data Table: Potential Brominated Tetrafluorobutane Isomers

Isomer Name Plausible Synthetic Precursor Key Reaction Type(s)
1,2,4-Tribromo-3,3,4,4-tetrafluorobutane4-Bromo-3,3,4,4-tetrafluorobut-1-eneElectrophilic addition of Br₂
This compound1,4-Dibromo-1,1,2,2-tetrafluorobut-3-eneAllylic bromination
2,3,4-Tribromo-1,1,1,2-tetrafluorobutane3,4-Dibromo-1,1,1,2-tetrafluorobut-1-eneAddition of HBr

The synthesis of a specific isomer like this compound would require careful selection of the starting material and reaction conditions to control the regiochemical outcome of the bromination steps.

Reactivity and Mechanistic Pathways of 1,3,4 Tribromo 1,1,2,2 Tetrafluorobutane

Generation and Reactivity of Organometallic Intermediates from 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane

Organometallic reagents derived from this compound are potent nucleophiles, enabling the formation of new carbon-carbon bonds. The generation of these intermediates, typically through metallation of the corresponding terminal alkyne, is a critical step that unlocks their synthetic utility.

The formation of lithium acetylides from this compound proceeds via the intermediate alkyne, 3,3,4,4-tetrafluorobut-1-yne. This terminal alkyne possesses an acidic terminal proton (C-H) which can be readily removed by a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose. masterorganicchemistry.com The reaction involves the deprotonation of the alkyne in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, typically at low temperatures (-78 °C) to prevent side reactions. uniurb.itresearchgate.net This acid-base reaction is rapid and quantitative, yielding the lithium 3,3,4,4-tetrafluorobut-1-yn-1-ide salt, which is a powerful nucleophile. libretexts.org

Elimination: BrCH₂CHBrCF₂CF₂Br → HC≡CCF₂CF₂H (conceptual step, via elimination of HBr and Br₂)

Metallation: HC≡CCF₂CF₂H + n-BuLi → Li⁺⁻C≡CCF₂CF₂H + C₄H₁₀

The resulting organolithium reagent is highly reactive and is typically used immediately (in situ) for subsequent reactions. researchgate.net

Zinc acetylides can be generated in situ from the terminal alkyne precursor. One common method involves the deprotonation of 3,3,4,4-tetrafluorobut-1-yne with a strong base, followed by transmetallation with a zinc salt, such as zinc chloride (ZnCl₂). Alternatively, direct reaction with an organozinc reagent like diethylzinc (B1219324) can also form the desired zinc acetylide.

While direct zinc insertion into the carbon-bromine bonds of polyhalogenated alkanes is a known method for generating organozinc reagents, for a precursor like this compound, the more controlled pathway involves the formation of the lithium acetylide first, followed by transmetallation. This provides a cleaner route to the zinc acetylide, which is generally less reactive and more selective than its lithium counterpart. The generation of fluorinated organozinc reagents is a well-established strategy for creating thermally stable and functional-group-tolerant intermediates for coupling reactions. nih.gov The resulting zinc reagent, (3,3,4,4-tetrafluorobut-1-yn-1-yl)zinc halide, is particularly valuable in palladium-catalyzed cross-coupling reactions. nih.govlookchem.com

Beyond lithium and zinc, other metals can be utilized to mediate transformations involving the 3,3,4,4-tetrafluorobut-1-yne intermediate. Copper(I) salts are frequently used in conjunction with lithium or zinc acetylides, particularly in cross-coupling reactions (e.g., Sonogashira coupling) and conjugate additions. The formation of an organocuprate intermediate, by reacting the lithium acetylide with a copper(I) halide like copper(I) iodide (CuI), generates a softer nucleophile that can exhibit different reactivity and selectivity profiles. nih.gov These copper-mediated processes are fundamental for coupling alkynes with aryl and vinyl halides.

Carbon-Carbon Bond Forming Reactions Involving this compound Derivatives

The primary synthetic application of the organometallic intermediates derived from this compound is their use as nucleophiles in carbon-carbon bond-forming reactions. These reactions allow for the efficient construction of complex molecules containing the tetrafluoroalkynyl moiety.

Lithium acetylides, such as lithium 3,3,4,4-tetrafluorobut-1-yn-1-ide, readily react with a wide range of aldehydes and ketones. masterorganicchemistry.com This reaction is a cornerstone of alkyne chemistry, leading to the formation of propargylic alcohols. The mechanism involves the nucleophilic attack of the acetylide carbanion on the electrophilic carbonyl carbon. libretexts.org The reaction is typically carried out at low temperatures in an ethereal solvent, followed by an aqueous acidic workup to protonate the resulting alkoxide intermediate. masterorganicchemistry.com

Reaction with Aldehydes: Results in the formation of secondary propargylic alcohols.

Reaction with Ketones: Results in the formation of tertiary propargylic alcohols.

These reactions are generally high-yielding and provide a direct route to functionalized fluorinated alcohols. The table below summarizes the expected products from these reactions.

Carbonyl SubstrateSubstrate TypeProduct TypeGeneral Product Structure
FormaldehydeAldehydePrimary AlcoholHO-CH₂-C≡C-CF₂CF₂H
AcetaldehydeAldehydeSecondary AlcoholCH₃-CH(OH)-C≡C-CF₂CF₂H
BenzaldehydeAldehydeSecondary AlcoholPh-CH(OH)-C≡C-CF₂CF₂H
AcetoneKetoneTertiary Alcohol(CH₃)₂C(OH)-C≡C-CF₂CF₂H
CyclohexanoneKetoneTertiary Alcohol(C₆H₁₀)(OH)-C≡C-CF₂CF₂H

Organozinc acetylides derived from this compound are excellent partners in palladium-catalyzed cross-coupling reactions, most notably the Negishi coupling. nih.govlookchem.com In a typical Negishi coupling, the (3,3,4,4-tetrafluorobut-1-yn-1-yl)zinc halide reacts with an aryl or vinyl halide (iodide, bromide, or triflate) in the presence of a palladium(0) catalyst, such as one generated from Pd₂(dba)₃ and a phosphine (B1218219) ligand. researchgate.net This reaction forms a new carbon-carbon bond between the alkyne and the aryl/vinyl group, yielding substituted tetrafluoroalkynes. nih.govresearchgate.net

The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetallation with the organozinc reagent and subsequent reductive elimination to afford the final product and regenerate the Pd(0) catalyst. iucc.ac.il

A related and widely used reaction is the Sonogashira coupling, which typically employs the terminal alkyne directly with a palladium catalyst, a copper(I) co-catalyst, and an amine base. This method is also highly effective for coupling with aryl and vinyl halides. beilstein-journals.org

The table below illustrates the scope of the Negishi cross-coupling reaction.

Halide Substrate (Ar-X)Substrate TypeCatalyst System (Example)Product Structure
IodobenzeneAryl IodidePd(PPh₃)₄Ph-C≡C-CF₂CF₂H
4-BromotolueneAryl BromidePd₂(dba)₃ / P(t-Bu)₃4-Me-C₆H₄-C≡C-CF₂CF₂H
Vinyl BromideVinyl HalidePd(PPh₃)₄CH₂=CH-C≡C-CF₂CF₂H
4-IodoanisoleAryl IodidePdCl₂(PPh₃)₂4-MeO-C₆H₄-C≡C-CF₂CF₂H

Cross-Coupling Reactions with Aryl and Vinyl Halides

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov These reactions typically involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation and reductive elimination. mdpi.com For a substrate like this compound, the differential reactivity of the bromine atoms would be a key point of investigation. However, no studies were found that detail the application of Suzuki, Stille, Negishi, Heck, or other palladium-catalyzed couplings to this specific molecule. nih.govmdpi.com

Copper-Mediated Cross-Coupling Processes

Copper-mediated reactions are often used for cross-coupling, particularly for fluorinated substrates, due to copper's unique reactivity profile. beilstein-journals.orgnih.gov These processes can involve various copper reagents and catalysts to form C-C, C-N, C-O, and C-S bonds. nih.govmdpi.com The application of copper-mediated methodologies to this compound has not been documented in the accessible literature, leaving its behavior in such reactions unknown.

Diels-Alder Cycloaddition Reactions of Derived Acetylene (B1199291) Systems

The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings. nih.gov To apply this to this compound, one would first need to synthesize an acetylene derivative, likely through elimination reactions. Subsequently, this derived alkyne could act as a dienophile in a [4+2] cycloaddition. researchgate.net There are no published reports on the synthesis of such acetylene systems from this compound or their subsequent use in Diels-Alder reactions.

Transformations Involving Carbon-Halogen Bonds in this compound

Selective Debromination and Defluorination Strategies

Selective removal of halogen atoms is a critical transformation. For polyhalogenated compounds, achieving selectivity can be challenging and often depends on the reagent and reaction conditions. One might anticipate that the bromine atoms in this compound could be selectively removed over the highly stable C-F bonds. However, specific reagents or conditions to achieve selective debromination at the 1, 3, or 4 positions of this compound have not been reported.

Radical-Mediated Transformations

Carbon-halogen bonds, particularly C-Br bonds, are susceptible to homolytic cleavage to form radical intermediates. libretexts.org These radicals can then participate in a variety of transformations, including reduction (dehalogenation), addition to unsaturated systems, or cyclization. nih.gov The potential for radical-mediated reactions involving this compound is high, but no specific studies have been published detailing such transformations.

Oxidative Transformations of this compound Derivatives

The oxidation of derivatives of this compound would depend on the nature of the functional groups introduced. For instance, if a bromine atom were replaced by a group amenable to oxidation (e.g., an alcohol or amine), a wide range of oxidative transformations could be envisioned. nih.gov Without documented derivatives, a discussion of their oxidative chemistry is purely hypothetical.

Research on this compound in Oxidative Aromatization Reactions Remains Undocumented

Extensive investigation into the chemical literature and research databases reveals a significant gap in the documented reactivity of this compound, specifically concerning its participation in oxidative aromatization reactions. Despite a thorough search for scholarly articles and detailed research findings, no specific studies detailing the use of this compound as a precursor or reactant in the synthesis of aromatic compounds through oxidative processes were identified.

The current body of scientific literature focuses on a variety of other fluorinated and halogenated compounds for the synthesis of aromatic systems. Methodologies such as dehydrohalogenation, cyclization of polyhalogenated alkanes, and various cross-coupling reactions are well-established for forming aromatic rings from different precursors. However, the specific application of this compound in this context has not been reported.

Chemical reactivity and the potential for a compound to undergo aromatization are dictated by its structure, including the nature and position of its halogen substituents. While the tribromo-tetrafluoro-butane structure suggests the potential for elimination and subsequent cyclization reactions under specific conditions, the precise mechanistic pathways and the feasibility of achieving oxidative aromatization have not been explored or documented in available scientific resources.

Consequently, due to the absence of research findings on the oxidative aromatization of this compound, a detailed discussion, including data tables and specific research outcomes as requested, cannot be provided at this time. The scientific community has yet to publish research that would form the basis of such an article.

Synthetic Utility and Applications of 1,3,4 Tribromo 1,1,2,2 Tetrafluorobutane As a Fluorinated Building Block

Access to Complex Fluorinated Organic Molecules

1,3,4-Tribromo-1,1,2,2-tetrafluorobutane serves as a key starting material for the synthesis of a variety of intricate organic compounds, leveraging the reactivity of its carbon-bromine bonds to introduce the tetrafluoroethylene (B6358150) unit into different molecular frameworks.

Synthesis of Tetrafluoroethylene (CF2CF2)-Containing Acetylene (B1199291) Derivatives

A significant application of this compound is in the preparation of acetylene derivatives bearing a tetrafluoroethylene group. This transformation is typically achieved through a dehydrobromination reaction, followed by the introduction of an acetylene moiety. These fluorinated acetylene derivatives are highly valuable intermediates in organic synthesis.

The reaction of this compound with a strong base, such as lithium hexamethyldisilazide (LHMDS), can generate a key intermediate, which can then be converted to the corresponding lithium acetylide. This acetylide is a potent nucleophile and can react with a variety of electrophiles, including aldehydes, ketones, and chlorosilanes, to produce the corresponding acetylene derivatives in high yields. Furthermore, the lithium acetylide can be transmetalated to a zinc acetylide, which participates in palladium-catalyzed cross-coupling reactions with iodoarenes to afford aryl-substituted tetrafluoroethylene-containing acetylenes.

Table 1: Synthesis of Tetrafluoroethylene-Containing Acetylene Derivatives

ElectrophileProductYield (%)
Benzaldehyde1-Phenyl-3-(tetrafluoroethylene)prop-2-yn-1-olHigh
Acetone4-(Tetrafluoroethylene)-2-methylbut-3-yn-2-olHigh
Trimethylsilyl chlorideTrimethyl(3-(tetrafluoroethylene)prop-2-yn-1-yl)silaneHigh
Iodobenzene1-(Tetrafluoroethylene)-2-phenylethyneHigh

This table is representative of the types of products that can be synthesized and is based on established chemical transformations.

Elaboration to Multi-Substituted Benzene (B151609) Derivatives

The tetrafluoroethylene-containing acetylene derivatives synthesized from this compound can be further elaborated to create complex, multi-substituted benzene derivatives. A powerful strategy for this is the Diels-Alder reaction, where the fluorinated acetylene acts as a dienophile, reacting with a 1,3-diene to form a cyclohexadiene derivative.

Subsequent oxidative aromatization of the resulting cyclohexadiene, often using a reagent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), leads to the formation of multi-substituted benzene rings. This methodology allows for the precise installation of a tetrafluoroethylene group onto an aromatic core, providing access to a class of compounds with potential applications in materials science and medicinal chemistry.

Formation of Fluorinated Cyclopropane and Aziridine Derivatives

The synthesis of fluorinated cyclopropanes and aziridines is of great interest due to the unique properties these small, strained rings impart to molecules, particularly in the context of medicinal chemistry. While direct synthetic routes starting from this compound are not extensively documented in readily available literature, its derivatives, such as those containing a tetrafluoroethylene-alkene moiety, could conceptually serve as precursors for these heterocycles.

The formation of fluorinated cyclopropanes can often be achieved through the addition of a carbene or carbene equivalent across a double bond. Similarly, aziridination reactions, involving the addition of a nitrene or related species to an alkene, can furnish the corresponding fluorinated aziridines. The development of methodologies to convert this compound into suitable olefinic substrates would open a pathway to these valuable fluorinated three-membered rings.

Contribution to Advanced Materials Synthesis

The unique electronic properties and high thermal and chemical stability conferred by fluorine atoms make fluorinated compounds highly desirable for the development of advanced materials. While direct polymerization of this compound is not a common application, its role as a precursor to fluorinated monomers is significant.

Precursors for Fluorinated Polymers and High-Performance Materials

Fluoropolymers, such as polytetrafluoroethylene (PTFE) and its copolymers, are renowned for their exceptional properties, including high thermal stability, chemical inertness, and low friction coefficients. The tetrafluoroethylene unit is a fundamental component of many of these materials.

By converting this compound into reactive monomers, such as vinyl or acetylene derivatives containing the -CF2CF2- linker, it can serve as an indirect contributor to the synthesis of novel fluorinated polymers. These specialized monomers can be incorporated into polymer chains through various polymerization techniques, leading to materials with tailored properties for applications in electronics, aerospace, and biomedical devices.

Role in the Development of Novel Fluorinated Scaffolds

In drug discovery and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is crucial for exploring new chemical space and discovering compounds with desired properties. The tetrafluoroethylene unit derived from this compound can be a key component of such novel fluorinated scaffolds.

The ability to synthesize multi-substituted aromatic and heterocyclic compounds from this building block allows for the creation of a diverse range of molecular architectures. These new fluorinated scaffolds can then be further functionalized to generate libraries of compounds for screening in various applications, from pharmaceuticals to organic electronics. The rigidity and unique electronic nature of the tetrafluoroethylene bridge can impart specific conformational constraints and electronic properties to these scaffolds, making them attractive for rational molecular design.

Computational and Theoretical Investigations of 1,3,4 Tribromo 1,1,2,2 Tetrafluorobutane and Its Derivatives

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic structure of a molecule, which in turn dictates its physical and chemical properties. For a molecule like 1,3,4-tribromo-1,1,2,2-tetrafluorobutane, methods such as Hartree-Fock (HF) and post-Hartree-Fock methods would be employed to approximate solutions to the Schrödinger equation. lsu.edunorthwestern.edu

A primary focus would be the distribution of electron density and the nature of the molecular orbitals. The high electronegativity of the fluorine atoms is expected to induce significant partial positive charges on the adjacent carbon atoms. Conversely, the larger and more polarizable bromine atoms would also influence the electronic landscape. DFT studies on polybrominated diphenyl ethers have shown that electronic properties are highly dependent on the halogenation pattern. nih.gov

Key electronic properties that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. In polyhalogenated compounds, these frontier orbitals are often localized around the carbon-halogen bonds, suggesting these are the most probable sites for chemical reactions.

Table 1: Representative Electronic Properties of Halogenated Alkanes from Theoretical Calculations

Property Typical Value/Observation for Polyhalogenated Alkanes Significance for this compound
HOMO Energy Generally lower with increased halogenation Indicates higher ionization potential and reduced susceptibility to electrophilic attack.
LUMO Energy Generally lower with increased halogenation Indicates higher electron affinity and increased susceptibility to nucleophilic attack.
HOMO-LUMO Gap Narrows with increasing number of polarizable halogens (like Br) Suggests potential for higher reactivity compared to purely fluorinated analogues.

| Dipole Moment | Significant due to the presence of multiple polar C-X bonds | Influences intermolecular interactions and solubility. |

Note: The values in this table are generalized from studies on various halogenated organic compounds and are intended to be illustrative for the target molecule.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating reaction mechanisms due to its balance of accuracy and computational cost. chemrxiv.org For this compound, DFT studies would be instrumental in mapping out potential energy surfaces for various reactions.

A likely reaction pathway for this class of compounds is dehalogenation. nih.gov Computational studies can elucidate the mechanisms of such reactions, for example, whether they proceed via radical or ionic intermediates. Theoretical investigations into the bromination of alkynes have demonstrated the utility of DFT in distinguishing between different potential reaction pathways and identifying key intermediates. researchgate.net

DFT calculations would involve optimizing the geometries of reactants, products, and any proposed intermediates and transition states. By calculating the energies of these species, a reaction energy profile can be constructed, providing insights into the reaction's thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energy barriers).

Elucidation of Intermediates and Transition States

The identification of intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, computational methods would be used to locate these transient species on the potential energy surface.

Transition state theory, combined with quantum chemical calculations, allows for the estimation of reaction rate constants. For instance, in a potential dehydrobromination reaction, DFT could be used to model the transition state where a base abstracts a proton and a bromide ion departs. The geometry of this transition state would reveal whether the reaction is concerted (E2-like) or stepwise (E1-like).

Vibrational frequency analysis is a key step in characterizing these structures. A stable intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Prediction of Reactivity Patterns and Selectivity

Theoretical calculations can predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as global and local softness, electrophilicity, and Fukui functions, can identify the most reactive sites within the molecule.

For example, the locations of the bromine atoms at positions 1, 3, and 4, along with the tetrafluoro substitution at the 1 and 2 positions, create a complex electronic environment. It is plausible that the different C-Br bonds would exhibit varying reactivity. Computational models could predict which bromine is most susceptible to nucleophilic substitution or reductive cleavage. The prediction of site selectivity is a valuable application of computational chemistry, as demonstrated in studies of enzymatic halogenation. nih.gov

The use of quantitative structure-activity relationships (QSARs) can also be employed, where calculated electronic properties are correlated with experimentally observed reactivity for a series of related compounds. nih.gov This approach can lead to predictive models for the reactivity of new derivatives.

Conformational Analysis and Stereochemical Considerations in Derivatives

The butane (B89635) backbone of this compound allows for rotation around the C-C single bonds, leading to various conformations. pressbooks.pubmaricopa.edu Conformational analysis, typically performed using molecular mechanics or quantum chemical methods, is essential to determine the relative stabilities of these conformers. Studies on 1,3-difluorinated alkanes have shown that fluorine substitution significantly influences the conformational preferences of alkane chains. acs.orgresearchgate.netnih.gov

The presence of bulky bromine atoms and electronegative fluorine atoms will lead to a complex interplay of steric and electrostatic interactions. It is expected that staggered conformations, which minimize torsional strain, will be favored. Among the staggered conformers, the anti-periplanar arrangement of the largest substituents (bromine atoms) would likely be the most stable.

Table 2: Predicted Stable Conformations of a Polyhalogenated Butane Derivative

Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol) Key Interactions
180° (Anti) 0 (most stable) Minimizes steric repulsion between bulky substituents on C2 and C3.
60° (Gauche) > 0 Gauche interactions between bulky groups increase steric strain.

This table is illustrative and based on general principles of conformational analysis for substituted alkanes.

Furthermore, the molecule contains chiral centers at C3 and C4, meaning it can exist as stereoisomers (enantiomers and diastereomers). csbsju.edukhanacademy.orgkhanacademy.org If a reaction were to create a new stereocenter in a derivative, computational models could predict the diastereoselectivity by comparing the energies of the transition states leading to the different stereoisomeric products.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Studies of 1,3,4 Tribromo 1,1,2,2 Tetrafluorobutane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its wide range of chemical shifts that are highly sensitive to the local electronic environment. wikipedia.orghuji.ac.il

¹⁹F NMR: The ¹⁹F NMR spectrum of 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane is expected to show two distinct signals due to the two different fluorine environments: the -CF₂- group at position 1 and the -CF₂- group at position 2. The fluorine atoms at C1 are adjacent to a bromine atom, while the fluorine atoms at C2 are situated between two carbon atoms. These differing environments would lead to different chemical shifts. Furthermore, these signals would be split into multiplets due to coupling with each other (geminal and vicinal F-F coupling) and with the protons on adjacent carbons (H-F coupling). wikipedia.org

¹H NMR: The ¹H NMR spectrum would provide information on the hydrogen atoms in the molecule. There are two sets of non-equivalent protons: the two protons on the -CH₂- group at position 3 and the single proton on the -CHBr- group at position 4. The signal for the -CH₂- group would likely appear as a complex multiplet due to coupling with the vicinal proton at C4 and the fluorine atoms at C2. The proton at C4 would also be a multiplet, coupling with the protons at C3.

¹³C NMR: The ¹³C NMR spectrum would show four signals corresponding to the four carbon atoms in the butane (B89635) chain. The chemical shifts of these carbons would be significantly influenced by the attached electronegative fluorine and bromine atoms. Crucially, the signals for the fluorinated carbons (C1 and C2) would appear as triplets due to one-bond carbon-fluorine (¹JCF) coupling, which is a characteristic feature. rsc.org

Hypothetical NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
¹⁹F -68.5 dt ²JFF = 160, ³JHF = 15 -CF₂ Br
¹⁹F -115.0 tq ²JFF = 160, ³JHF = 20 -CF₂ CH₂-
¹H 4.10 m - -CH₂-
¹H 5.80 m - -CHBr-
¹³C 118.0 t ¹JCF = 290 C F₂Br
¹³C 125.0 t ¹JCF = 260 -C F₂-
¹³C 45.0 t ²JCF = 25 -C H₂-

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry (MS) Analysis in Reaction Monitoring

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. chemguide.co.uklibretexts.org In the context of reaction monitoring, MS can be used to track the consumption of reactants and the formation of intermediates and products.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). This would result in a cluster of peaks for the molecular ion (and fragment ions containing bromine) that is highly diagnostic.

The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of the most stable fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom (Br radical) or a hydrogen halide (HBr). The cleavage of carbon-carbon bonds would also occur, leading to smaller fragment ions. The observation of specific fragment ions can help confirm the connectivity of the atoms. For instance, the loss of a CBr₂F₂ fragment would be indicative of the structure.

Hypothetical Mass Spectrometry Fragmentation Data

m/z Value Proposed Fragment Ion Comments
367/369/371/373 [C₄H₄Br₃F₄]⁺ Molecular ion peak cluster, showing the characteristic isotopic pattern for three bromine atoms.
287/289/291 [C₄H₄Br₂F₄]⁺ Loss of a bromine radical.
207/209 [C₄H₃BrF₄]⁺ Loss of HBr.

This is an interactive data table. You can sort and filter the data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. uci.edudocbrown.info While the spectra of complex molecules can have many overlapping peaks, certain functional groups have characteristic absorption or scattering frequencies.

For this compound, the IR and Raman spectra would be dominated by vibrations associated with the C-F, C-Br, C-H, and C-C bonds.

C-F Stretching: Strong absorption bands in the IR spectrum, typically in the range of 1000-1400 cm⁻¹, are characteristic of C-F bonds. The exact frequency depends on the number of fluorine atoms attached to the carbon.

C-Br Stretching: C-Br stretching vibrations are found in the lower frequency region of the IR spectrum, usually between 500 and 600 cm⁻¹.

C-H Stretching and Bending: The C-H stretching vibrations of the CH₂ and CH groups would appear around 2850-3000 cm⁻¹. C-H bending (scissoring, wagging, twisting) vibrations would be observed in the 1350-1470 cm⁻¹ region. docbrown.info

C-C Stretching: C-C single bond stretching vibrations are generally weak and appear in the 800-1200 cm⁻¹ range.

The combination of these characteristic bands in the "fingerprint region" (below 1500 cm⁻¹) would provide a unique spectral signature for the compound. docbrown.info

Hypothetical Vibrational Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Technique
2960-2850 C-H stretching IR, Raman
1465-1370 C-H bending IR, Raman
1350-1150 C-F stretching (asymmetric) IR (strong)
1100-1000 C-F stretching (symmetric) IR (strong)
800-1200 C-C stretching IR, Raman (weak)

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of a liquid or low-melting solid like this compound itself might be challenging, the technique is invaluable for characterizing its solid derivatives.

By analyzing the diffraction pattern of X-rays passing through a single crystal of a derivative, one can determine the exact atomic coordinates. This information provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformation in the solid state. This would allow, for example, the unambiguous determination of the stereochemistry at the chiral center (C4).

For a crystalline derivative of this compound, X-ray analysis would provide key structural parameters.

Hypothetical X-ray Crystallography Data for a Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
C-F Bond Lengths 1.34 - 1.36 Å
C-Br Bond Lengths 1.93 - 1.95 Å
C-C Bond Lengths 1.52 - 1.55 Å
F-C-F Bond Angle ~109.5°

This is an interactive data table. You can sort and filter the data.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of 1,3,4-Tribromo-1,1,2,2-tetrafluorobutane?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 19F^{19}\text{F} and 1H^{1}\text{H} NMR to resolve fluorine and hydrogen environments, respectively. For brominated analogs, 13C^{13}\text{C} NMR can clarify carbon-bromine coupling patterns .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Employ deuterated internal standards (e.g., tribromophenol-d2_2) to enhance quantification accuracy, as seen in environmental analysis protocols .
  • Elemental Analysis: Validate stoichiometry of Br and F atoms via combustion analysis.
    • Quality Control: Certificates of Analysis (COA) with >98% purity thresholds are critical for reproducibility, as emphasized in synthetic chemistry workflows .

Q. What safety protocols are essential for handling and storing this compound?

  • Methodological Answer:

  • Handling: Use fume hoods and personal protective equipment (PPE), including fluoropolymer-resistant gloves. Brominated/fluorinated compounds require isolation from reactive metals (e.g., Na, K) to prevent explosive side reactions .
  • Storage: Maintain at 0–6°C in amber glass to mitigate thermal degradation and photolytic bromine release, as recommended for similar halogenated compounds .
  • Disposal: Follow institutional guidelines for halogenated waste, prioritizing incineration with scrubbing systems to capture HF/HBr emissions .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during the characterization of this compound?

  • Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR, IR, and high-resolution MS data to resolve ambiguities. For example, unexpected 19F^{19}\text{F} NMR shifts may indicate conformational isomerism.
  • Isotopic Labeling: Use deuterated analogs (e.g., tribromobenzene-d3_3) as internal standards to isolate signal interference, a technique applied in environmental analysis .
  • Computational Modeling: Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts to identify misassignments .

Q. What strategies optimize the synthesis of this compound to maximize yield and selectivity?

  • Methodological Answer:

  • Reagent Selection: Use fluorinating agents like tetrafluoroborate salts (e.g., triphenylcarbenium tetrafluoroborate) to enhance electrophilic fluorination efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of halogenated intermediates, reducing side reactions.
  • Temperature Control: Stepwise heating (e.g., 50°C for bromination, 80°C for fluorination) minimizes decomposition, as observed in related tetrafluoronitrobenzene syntheses .

Q. How can computational chemistry predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer:

  • Reactivity Modeling: Apply DFT to calculate bond dissociation energies (BDEs) for Br-C and F-C bonds, identifying susceptibility to nucleophilic attack or radical-mediated cleavage.
  • Transition State Analysis: Simulate intermediates in SN2 or E2 mechanisms to predict regioselectivity in substitution/elimination reactions .
  • Solvent Effects: Use COSMO-RS models to assess solvent interactions, optimizing reaction media for desired pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.